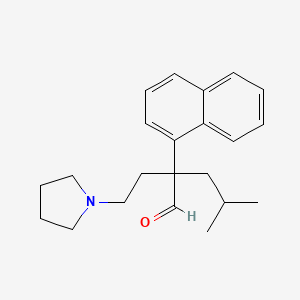
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is a complex organic compound with the molecular formula C22H29NO and a molecular weight of 323.47 . This compound is characterized by the presence of a naphthalene ring, an acetaldehyde group, and a pyrrolidinoethyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves multiple steps, typically starting with the preparation of naphthaleneacetaldehyde. The synthetic route often includes the following steps:
Formation of Naphthaleneacetaldehyde: This can be achieved through the oxidation of naphthalene with suitable oxidizing agents.
Introduction of Isobutyl Group: The isobutyl group is introduced via alkylation reactions.
Addition of Pyrrolidinoethyl Group: The final step involves the addition of the pyrrolidinoethyl group through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).
Aplicaciones Científicas De Investigación
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- can be compared with other similar compounds, such as:
1-Naphthaleneacetic acid: This compound has a similar naphthalene ring structure but differs in the functional groups attached to it.
1-Naphthaleneacetaldehyde, alpha,alpha-bis(2-pyrrolidinoethyl)-: This compound has two pyrrolidinoethyl groups instead of one, leading to different chemical properties and reactivity.
The uniqueness of 1-Naphthaleneacetaldehyde, alpha-isobutyl-alpha-(2-pyrrolidinoethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
30120-85-5 |
|---|---|
Fórmula molecular |
C22H29NO |
Peso molecular |
323.5 g/mol |
Nombre IUPAC |
4-methyl-2-naphthalen-1-yl-2-(2-pyrrolidin-1-ylethyl)pentanal |
InChI |
InChI=1S/C22H29NO/c1-18(2)16-22(17-24,12-15-23-13-5-6-14-23)21-11-7-9-19-8-3-4-10-20(19)21/h3-4,7-11,17-18H,5-6,12-16H2,1-2H3 |
Clave InChI |
PJJULRDQKDDAAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CCN1CCCC1)(C=O)C2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


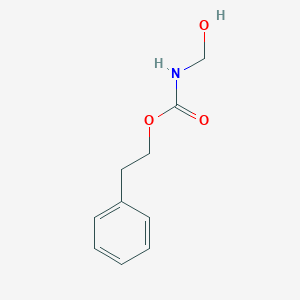
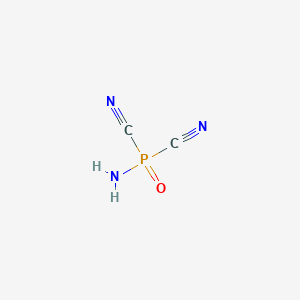



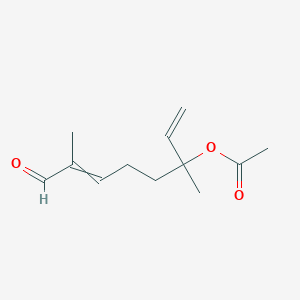
![1-N,4-N-bis[(3,4-dimethoxyphenyl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14693037.png)
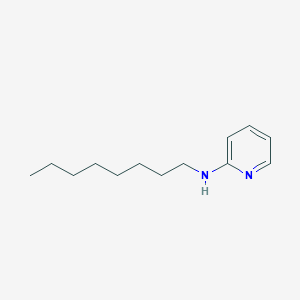
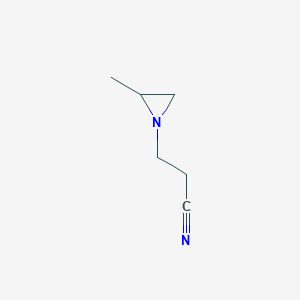
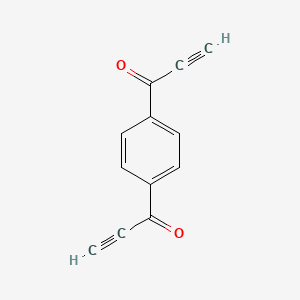

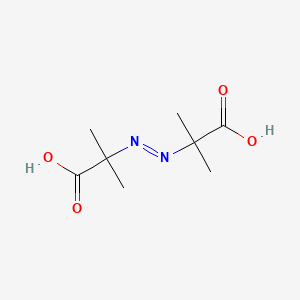
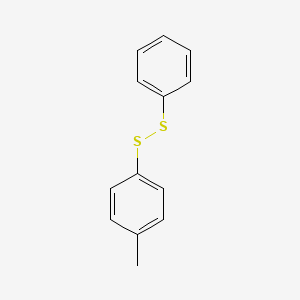
![Benzenamine, N,N-dimethyl-4-[[(4-nitrophenyl)sulfonyl]methyl]-](/img/structure/B14693070.png)
